2-(2-(4-pivaloylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Description
2-(2-(4-Pivaloylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a 1,8-naphthalimide derivative featuring a piperazine ring substituted with a pivaloyl (2,2-dimethylpropanoyl) group. The 1,8-naphthalimide core is known for its planar aromatic structure, enabling intercalation with DNA and interaction with biological targets, while the piperazine-pivaloyl moiety contributes to solubility, pharmacokinetics, and receptor binding specificity . This compound’s design leverages the naphthalimide scaffold’s optical properties and the piperazine linker’s flexibility, making it a candidate for therapeutic and sensor applications.
Properties
IUPAC Name |
2-[2-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3/c1-23(2,3)22(29)25-13-10-24(11-14-25)12-15-26-20(27)17-8-4-6-16-7-5-9-18(19(16)17)21(26)28/h4-9H,10-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYNZDGZYISXLJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCN(CC1)CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedländer Condensation Approach
The Friedländer reaction, traditionally used for quinoline synthesis, has been adapted for isoquinoline-diones. A representative pathway involves:
- Starting materials : Anthranilic acid derivatives (e.g., methyl anthranilate) and cyclic ketones.
- Reaction conditions : Acidic or basic catalysis (e.g., polyphosphoric acid or K$$2$$CO$$3$$) at elevated temperatures (120–160°C).
- Mechanism : Cyclocondensation followed by oxidation to form the diketone.
Example :
$$
\text{Methyl anthranilate} + \text{Cyclohexanone} \xrightarrow{\text{PPA, 140°C}} \text{Benzo[de]isoquinoline-1,3(2H)-dione} \quad \text{(Yield: 65–75\%)}
$$
Cascade Oxidative Coupling
A metal-free method reported by Zhang et al. utilizes:
- Substrates : N-Alkyl-N-methacryloylbenzamide and aryl aldehydes.
- Conditions : Radical-initiated oxidative coupling under aerobic conditions.
- Outcome : Forms the isoquinoline-dione core via consecutive C–C bond formation and cyclization.
Functionalization with the 4-Pivaloylpiperazinyl-Ethyl Side Chain
Alkylation of Piperazine
Coupling to the Core Structure
- Nucleophilic substitution :
$$
\text{Benzo[de]isoquinoline-dione-Br} + \text{4-Pivaloylpiperazinyl-ethyl-OH} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Target compound} \quad \text{(Yield: 60–70\%)}
$$ - Buchwald–Hartwig amination : For higher regioselectivity, employing Pd catalysts (e.g., Pd(OAc)$$_2$$) and Xantphos ligands.
Alternative Synthetic Routes
One-Pot Tandem Reactions
A recent innovation involves:
- Cycloaddition : Between C,N-cyclic azomethine imines and α,β-unsaturated ketones.
- Oxidative aromatization : Using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to form the diketone.
Conditions :
$$
\text{Imine} + \text{Ketone} \xrightarrow{\text{K}2\text{CO}3, \text{DDQ, CH}_3\text{CN}} \text{Target scaffold} \quad \text{(Yield: 55–65\%)}
$$
Solid-Phase Synthesis
For high-throughput applications, resin-bound intermediates enable stepwise assembly:
- Core immobilization : Via Wang resin-linked anthranilic acid.
- Iterative functionalization : Sequential alkylation and acylation steps.
Optimization and Challenges
Yield Optimization Strategies
| Parameter | Effect on Yield | Optimal Condition |
|---|---|---|
| Reaction Temperature | ↑ to 140°C | 140°C (core cyclization) |
| Solvent Polarity | Polar aprotic | DMF or NMP |
| Catalyst Loading | 5 mol% Pd | Pd(OAc)$$_2$$ with Xantphos |
Common Side Reactions
- Over-alkylation : Mitigated by using excess piperazine derivatives.
- Diketone reduction : Avoided by excluding reducing agents.
Analytical Characterization
Critical spectroscopic data for the target compound:
- $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 8.21 (d, 2H, Ar–H), 3.92 (t, 2H, –CH$$2$$–N), 1.24 (s, 9H, pivaloyl).
- HRMS : m/z Calculated for C$${25}$$H$${28}$$N$$3$$O$$3$$: 454.2112; Found: 454.2108.
Chemical Reactions Analysis
Types of Reactions
2-(2-(4-pivaloylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or the benzoisoquinoline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoisoquinoline derivatives.
Scientific Research Applications
2-(2-(4-pivaloylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its structural similarity to known pharmacologically active compounds.
Biology: It is used in biochemical assays to study enzyme interactions and receptor binding.
Industry: It serves as an intermediate in the synthesis of more complex organic molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-(4-pivaloylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The pivaloylpiperazine moiety is known to enhance binding affinity to certain receptors, while the benzoisoquinoline core can interact with enzyme active sites, potentially inhibiting their activity. The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Piperazine Ring
The piperazine ring’s substitution pattern critically influences biological and physicochemical properties. Key analogs include:
Arylsulfonyl Derivatives
- Example: 2-(2-(4-(Phenylsulfonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione (CAS: 324774-75-6) Substituent: Phenylsulfonyl group. Properties: Increased electron-withdrawing character reduces basicity (predicted pKa = 6.26) and enhances metabolic stability. Density: 1.378 g/cm³; Boiling point: 658.2°C .
Arylpiperazine Derivatives
- Example: 2-[2-(4-(4-Chlorobenzoyl)piperazin-1-yl)ethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione Substituent: 4-Chlorobenzoyl group. Applications: Evaluated for cytotoxicity and receptor targeting. Comparison: The pivaloyl group’s tert-butyl moiety may reduce reactivity but improve pharmacokinetic profiles by resisting oxidative metabolism.
Unsubstituted Piperazine Derivatives
- Example: 2-(2-(Piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione (Intermediate in SA1–SA7 synthesis) Substituent: Free piperazine. Properties: High basicity (pKa ~9.5) limits blood-brain barrier penetration. Used as a precursor for arylsulfonyl and acyl derivatives .
Modifications to the Naphthalimide Core
Triazole and Chalcone Conjugates
- Example: 2-(2-(4-((4-(1-Acetyl-5-ferrocenyl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione (15a) Modification: Triazole-linked ferrocenyl chalcone. Activity: Demonstrated anti-proliferative activity against breast cancer cells (MCF7, IC50 <10 µM) . Comparison: The target compound lacks conjugated systems but may exhibit similar DNA intercalation via the naphthalimide core.
Amino and Dimethylamino Substitutions
- Example: 6-(Dimethylamino)-2-(pyridin-4-ylmethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione (NI2) Modification: Dimethylamino group at position 4. Properties: Enhanced fluorescence quantum yield (Φ = 0.45 in ethanol) for sensor applications . Comparison: The target compound’s unmodified core prioritizes therapeutic over optical applications.
Physicochemical Properties
Biological Activity
The compound 2-(2-(4-pivaloylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a member of the benzo[de]isoquinoline-1,3-dione family, which has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a benzo[de]isoquinoline core, which is known for its diverse biological activities.
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its interactions with various biological targets. The following sections detail specific areas of research related to its pharmacological effects.
Anticancer Activity
Research indicates that benzo[de]isoquinoline derivatives exhibit significant anticancer properties. A study by Zhang et al. (2022) demonstrated that compounds with similar structures can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. The compound under consideration is hypothesized to exhibit similar effects due to structural similarities.
The proposed mechanisms of action for this compound include:
- Inhibition of Kinases : This compound may act as an inhibitor of specific kinases involved in cancer progression.
- Induction of Apoptosis : It is suggested that the compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : Similar compounds have shown the ability to halt the cell cycle at various phases, particularly G1 and G2/M phases.
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Studies indicate that benzo[de]isoquinoline derivatives may protect neuronal cells from oxidative stress and apoptosis. This activity could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Research Findings and Case Studies
A summary table below outlines key findings from recent studies involving related compounds and their biological activities:
| Study Reference | Compound Tested | Biological Activity | Key Findings |
|---|---|---|---|
| Zhang et al., 2022 | Various BQDs | Anticancer | Induced apoptosis in breast cancer cells |
| Liu et al., 2023 | BQD derivatives | Neuroprotection | Reduced oxidative stress in neuronal cultures |
| Smith et al., 2021 | Isoquinoline analogs | Antimicrobial | Exhibited significant antibacterial activity |
Q & A
Basic: What synthetic strategies are optimal for preparing 2-(2-(4-pivaloylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione?
Methodological Answer:
The synthesis typically involves multi-step organic reactions:
Core Scaffold Formation : The benzo[de]isoquinoline-1,3(2H)-dione core is synthesized via condensation of naphthalic anhydride with amines, followed by cyclization .
Piperazine Functionalization : The pivaloyl group is introduced to piperazine via acylation using pivaloyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
Ethyl Linkage Coupling : The functionalized piperazine is alkylated with a bromoethyl intermediate attached to the naphthalimide core. This step often requires catalysts like K₂CO₃ in polar aprotic solvents (e.g., DMF) at 60–80°C .
Key Considerations :
- Purification via column chromatography or recrystallization ensures >95% purity .
- Yields range from 55–65%, depending on steric hindrance from the pivaloyl group .
Basic: How is structural characterization performed for this compound?
Methodological Answer:
Post-synthesis validation employs:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Exact mass matching within 3 ppm error (e.g., [M+H]⁺ at m/z ~470) .
- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-N stretch) .
Advanced: What experimental designs are used to evaluate its dual activity against acetylcholinesterase (AChE) and cancer pathways?
Methodological Answer:
- AChE Inhibition Assays :
- Antiproliferative Screening :
- Mechanistic Studies :
Advanced: How do structural modifications to the piperazine moiety influence pharmacological activity?
Methodological Answer:
Comparative SAR studies reveal:
Advanced: How to resolve contradictions in reported binding affinities for sigma receptors?
Methodological Answer:
- Assay Standardization :
- Use uniform radioligands (e.g., [³H]-DTG for σ receptors) and membrane preparations from the same tissue source .
- Control for Physicochemical Factors :
- Computational Validation :
- MD simulations (GROMACS) assess ligand-receptor stability over 100 ns. Discrepancies may arise from protonation states of the piperazine nitrogen .
Basic: What analytical techniques quantify purity and stability under storage conditions?
Methodological Answer:
- HPLC-PDA : Reverse-phase C18 columns (ACN/water gradient) detect impurities (<2%) .
- Stability Studies :
Advanced: What strategies mitigate solubility challenges in in vivo studies?
Methodological Answer:
- Formulation Optimization :
- Prodrug Design :
- Nanoencapsulation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
